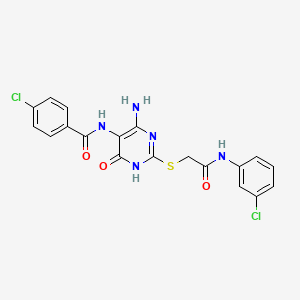

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

描述

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a pyrimidine-based compound featuring a 1,6-dihydropyrimidin-6-one core substituted with a 4-chlorobenzamide group at position 5, a 4-amino group at position 4, and a thioether-linked 3-chlorophenylacetamide moiety at position 2. This structure combines a pyrimidine scaffold—a common motif in medicinal chemistry—with halogenated aromatic systems, which are often associated with enhanced bioavailability and target binding affinity. The compound’s synthesis likely involves sequential acylation and amination steps, as exemplified in analogous pyrimidine derivatives (e.g., ) .

属性

IUPAC Name |

N-[4-amino-2-[2-(3-chloroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N5O3S/c20-11-6-4-10(5-7-11)17(28)24-15-16(22)25-19(26-18(15)29)30-9-14(27)23-13-3-1-2-12(21)8-13/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSVQVVAHFPEOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 447.9 g/mol. The structure includes a pyrimidine core, which is known for its pharmacological versatility.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅ClN₅O₃S |

| Molecular Weight | 447.9 g/mol |

| CAS Number | 888428-12-4 |

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that related compounds display activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL . The presence of the chlorophenyl group enhances the compound's ability to penetrate bacterial membranes, facilitating its action.

Anticancer Potential

The compound has been evaluated for its anticancer properties against various human tumor cell lines. In vitro studies indicated that it exhibits antiproliferative effects, leading to cell cycle arrest and apoptosis in cancer cells. For example, derivatives have shown IC50 values in the low micromolar range against specific cancer types, indicating potent activity . The mechanism appears to involve disruption of microtubule dynamics and induction of oxidative stress within cancer cells.

Case Studies and Research Findings

- Antibacterial Efficacy : A study conducted on a series of chlorophenyl derivatives found that compounds similar to N-(4-amino-2-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide exhibited significant antibacterial activity against Mycobacterium tuberculosis with MIC values around 40 µg/mL .

- Anticancer Activity : In a comparative study, several derivatives were tested against a panel of eight human tumor cell lines. Some compounds demonstrated high antiproliferative activity, particularly those targeting the G2/M phase of the cell cycle . This suggests potential for development as anticancer agents.

- Mechanistic Insights : Preliminary mechanistic studies indicate that certain derivatives may inhibit viral replication processes in human adenoviruses (HAdV), showcasing their potential as antiviral agents .

相似化合物的比较

The following analysis compares the target compound with structurally analogous pyrimidine derivatives, focusing on substituent effects, molecular properties, and spectroscopic characteristics.

Substituent Variations and Molecular Properties

Key Observations :

- Chlorine vs. Nitro/Ethyl Groups : The 3-chlorophenyl group in the target compound balances lipophilicity and steric bulk, whereas nitro (electron-withdrawing) or ethyl (electron-donating) substituents modulate electronic and solubility profiles.

- Benzamide Modifications : 4-Chloro and 4-fluoro benzamides enhance metabolic stability compared to methoxy-substituted analogs, which may improve solubility but reduce blood-brain barrier penetration.

Structural Conformation and Hydrogen Bonding

Pyrimidine derivatives exhibit conformational flexibility influenced by substituents. For example:

- In N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents range from 5.2° to 12.8°, stabilizing intramolecular N–H⋯N hydrogen bonds .

Spectroscopic Comparisons

NMR data for pyrimidine derivatives reveal substituent-dependent chemical shifts:

- In compounds 1 and 7 (), chemical shifts at positions 29–36 and 39–44 vary significantly due to substituent-induced electronic effects. For the target compound, the 3-chlorophenyl group would deshield adjacent protons (e.g., pyrimidine NH or thioether CH₂), observable in δ ~7.5–8.5 ppm for aromatic protons and δ ~4.0–5.0 ppm for thioether CH₂ .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can intermediates be stabilized during multi-step synthesis?

- Methodology : Synthesis typically involves sequential functionalization of the pyrimidine core. For example:

- Step 1 : Formation of the pyrimidinone ring via cyclization of thiourea derivatives under acidic conditions.

- Step 2 : Introduction of the thioether linkage using 2-((3-chlorophenyl)amino)-2-oxoethyl mercaptan intermediates, requiring inert atmospheres (N₂/Ar) to prevent oxidation .

- Step 3 : Final coupling of the 4-chlorobenzamide group via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .

- Intermediate Stabilization : Use cryogenic storage (-20°C) for thiol-containing intermediates and chelating agents (e.g., EDTA) to suppress metal-catalyzed degradation .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Key Techniques :

- NMR : ¹H/¹³C NMR for verifying substitution patterns (e.g., δ 10.1–13.3 ppm for amidic NH protons) .

- HPLC-MS : Reverse-phase C18 columns with UV detection (254 nm) and ESI-MS for quantifying purity (>95%) and detecting byproducts .

- X-ray Crystallography : Resolves ambiguities in tautomeric forms (e.g., amine/imine ratios in pyrimidinone rings) .

Q. How can researchers design initial bioactivity screens for this compound?

- Approach : Prioritize assays based on structural analogs. For example:

- Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition : Fluorescence-based kinase or protease assays to identify target engagement .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different studies?

- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).

- Resolution :

- Orthogonal Validation : Replicate assays using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) .

- Meta-Analysis : Cross-reference data from PubChem or ChEMBL to identify trends in structure-activity relationships (SAR) .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

- Workflow :

- ADME Prediction : Use tools like SwissADME to assess logP (target <5), solubility (QSPR models), and CYP450 inhibition .

- Molecular Dynamics : Simulate binding to serum albumin (PDB ID: 1AO6) to predict plasma protein binding and half-life .

- Metabolite Identification : CYP450 docking (e.g., CYP3A4) to predict phase I oxidation sites and mitigate toxicity .

Q. What experimental approaches elucidate the mechanism of action (MoA) for this compound?

- Techniques :

- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

- Proteomics : SILAC (stable isotope labeling) to quantify changes in protein expression or phosphorylation .

- Cryo-EM : For high-resolution structural insights into target binding (e.g., kinase domains) .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Design Principles :

- Core Modifications : Replace pyrimidinone with triazolo[4,5-d]pyrimidine to enhance π-π stacking with hydrophobic pockets .

- Substituent Effects : Test halogen substitutions (e.g., 3-Cl vs. 4-F) on the benzamide group to optimize steric and electronic interactions .

- Linker Optimization : Compare thioether vs. sulfone linkers for stability and conformational flexibility .

Q. What methodologies address stability challenges in aqueous formulations?

- Solutions :

- Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose, mannitol) for long-term storage .

- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance solubility and reduce hydrolysis in physiological buffers .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。